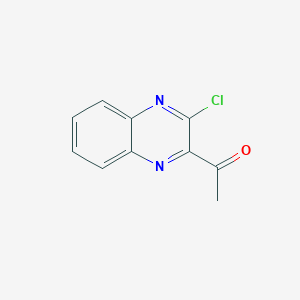

1-(3-Chloroquinoxalin-2-yl)ethanone

Description

1-(3-Chloroquinoxalin-2-yl)ethanone is a chlorinated quinoxaline derivative characterized by an acetyl group (-COCH₃) at position 2 and a chlorine atom at position 3 of the quinoxaline ring. Quinoxalines are nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science due to their electronic properties and biological activity . The synthesis of such compounds often involves alkylation or condensation reactions, as demonstrated in protocols using chloroacetonitrile or bromo-ethanone derivatives as alkylating agents under reflux conditions . The chlorine substituent enhances electrophilic reactivity, making this compound a valuable intermediate for further functionalization, such as hydrazone formation (e.g., A12 in ) or coupling with pyrazole moieties ().

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

1-(3-chloroquinoxalin-2-yl)ethanone |

InChI |

InChI=1S/C10H7ClN2O/c1-6(14)9-10(11)13-8-5-3-2-4-7(8)12-9/h2-5H,1H3 |

InChI Key |

JWRYMYIYCRBQNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2N=C1Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of o-Phenylenediamine with α-Chloroketones

One common approach involves the condensation of o-phenylenediamine with α-chloroketones such as chloroacetyl derivatives. This method allows simultaneous formation of the quinoxaline ring and incorporation of the chloro substituent.

- Procedure: o-Phenylenediamine is reacted with chloroacetylacetone or chloroacetyl chloride under reflux conditions in ethanol or other suitable solvents.

- Reaction conditions: Typically carried out under reflux for several hours, sometimes with acid catalysis to facilitate ring closure.

- Outcome: The product 1-(3-chloroquinoxalin-2-yl)ethanone is obtained after purification by recrystallization.

Halogenation of Preformed 1-(Quinoxalin-2-yl)ethanone

Alternatively, the chloro substituent can be introduced by selective halogenation of 1-(quinoxalin-2-yl)ethanone.

- Procedure: The quinoxalinyl ethanone is subjected to electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride.

- Reaction conditions: Conducted at controlled temperatures (0–25 °C) to avoid over-chlorination.

- Outcome: Selective chlorination at the 3-position yields the target compound.

Palladium-Catalyzed Cross-Coupling Using 3-Chloroquinoxaline Precursors

Recent advances include the use of palladium-catalyzed coupling reactions starting from 3-chloroquinoxaline derivatives.

- Example: A palladium-catalyzed reaction of tert-butyl 1-(3-chloroquinoxalin-2-yl)pyrrolidin-3-ylcarbamate with boronic acids has been reported, indicating the versatility of 3-chloroquinoxaline intermediates for further functionalization.

- This method indirectly supports the preparation of this compound by providing access to chlorinated quinoxaline scaffolds.

Experimental Data and Characterization

Representative Synthesis Data

| Step | Reagents & Conditions | Yield (%) | Physical State | Melting Point (°C) | Key Spectral Data |

|---|---|---|---|---|---|

| 1 | o-Phenylenediamine + chloroacetylacetone, reflux in EtOH | 70–85 | Crystalline solid | ~150–160 | ^1H NMR: aromatic signals, methyl singlet; ^13C NMR: carbonyl at ~190 ppm |

| 2 | Electrophilic chlorination of 1-(quinoxalin-2-yl)ethanone | 60–75 | Crystalline solid | ~160–170 | IR: C=O stretch ~1680 cm^-1; MS: M+ peak consistent with C10H7ClN2O |

Spectroscopic Features

- [^1H NMR](pplx://action/followup): Aromatic protons of quinoxaline ring typically appear between 7.0–8.5 ppm; methyl group of ethanone appears as a singlet near 2.5 ppm.

- [^13C NMR](pplx://action/followup): Carbonyl carbon resonates near 190–195 ppm; chloro-substituted carbons show characteristic shifts.

- Mass Spectrometry: Molecular ion peak corresponds to the molecular weight of this compound, confirming substitution.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Condensation with α-chloroketones | Direct ring formation and chlorination | Requires handling of reactive haloketones | 70–85 |

| Electrophilic chlorination | Flexible post-synthesis modification | Risk of over-chlorination, requires control | 60–75 |

| Pd-catalyzed cross-coupling | High selectivity, versatile for derivatives | Requires expensive catalysts and ligands | Variable |

Literature Perspectives and Research Findings

- The condensation method is widely reported as a straightforward and efficient route to quinoxaline derivatives bearing halogen substituents, supported by classical organic synthesis literature.

- Electrophilic chlorination is preferred when the quinoxaline core is sensitive to harsh conditions or when late-stage functionalization is desired.

- Modern catalytic methods using palladium complexes expand the synthetic utility of 3-chloroquinoxaline intermediates, enabling access to diverse functionalized ethanone derivatives.

- Studies emphasize the importance of reaction conditions such as solvent choice, temperature, and catalyst loading to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: 1-(3-Chloroquinoxalin-2-yl)ethanol.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloroquinoxalin-2-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)ethanone involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone (CAS 95733-91-8)

- Structure: Substituted quinoline core (vs. quinoxaline) with chlorine at position 2, methoxy at position 6, and acetyl at position 3.

- Properties: Molecular weight 235.67 g/mol; lower complexity compared to quinoxaline derivatives due to a single nitrogen atom in the ring .

- Reactivity: The methoxy group may hinder electrophilic substitution compared to 3-chloroquinoxaline derivatives, altering regioselectivity in further reactions.

1-[4-[(3-Methylphenyl)methyl]-2,3-dihydroquinoxalin-1-yl]ethanone (D7T)

- Structure: Dihydroquinoxaline scaffold with a benzyl substituent and acetyl group.

- Applications: Likely explored for biological activity due to the dihydroquinoxaline motif’s relevance in kinase inhibitors ().

1-(1-Chloro-6-isoquinolinyl)ethanone (CAS 1256836-30-2)

- Structure: Isoquinoline core with chlorine at position 1 and acetyl at position 4.

- Properties : Molecular weight 205.64 g/mol; predicted boiling point 366.3°C and density 1.283 g/cm³ .

- Key Difference: Isoquinoline’s fused benzene-pyridine ring system confers distinct electronic properties compared to quinoxaline, influencing solubility and binding affinity in biological targets.

Functional Group Modifications

1-(2-Chloro-indolo[2,3-b]quinoxalin-6-yl)-2-hydrazino-ethanone (A12)

- Structure: Indoloquinoxaline fused system with a hydrazino-ethanone side chain.

- Synthesis: Formed via condensation of hydrazine derivatives with 2-chloro-indoloquinoxaline precursors ().

- Reactivity: The hydrazino group enables Schiff base formation, expanding utility in chelating agents or fluorescent probes .

1-(3-Phenyloxiran-2-yl)ethanone

- Structure : Epoxide-containing analog with a phenyl group.

- Properties : Molecular weight 162.18 g/mol; higher polarity due to the oxirane ring, impacting solubility and metabolic stability .

- Applications: Potential use in epoxy resin precursors or as a reactive intermediate in ring-opening reactions.

Data Table: Key Comparative Properties

Reactivity and Application Differences

- Electrophilic Substitution: The 3-chloro substituent in this compound directs electrophiles to positions 5 and 8 of the quinoxaline ring, whereas methoxy or benzyl groups in analogs alter regioselectivity .

- Thermal Stability: Isoquinoline-based ethanones () show higher predicted boiling points than quinoxaline analogs, suggesting stronger intermolecular forces due to planar rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.